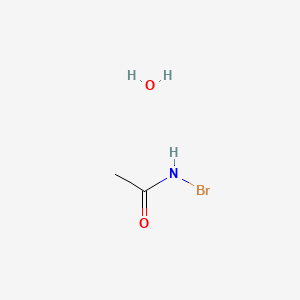

N-Bromoacetamide monohydrate

Description

Historical Context of N-Haloamide Reagents in Organic Synthesis

N-haloamides, a class of compounds to which N-Bromoacetamide belongs, have a rich history in organic synthesis. Their utility as halogenating and oxidizing agents has been recognized for over a century. epa.govresearchgate.net One of the earliest and most notable applications is the Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881. mychemblog.com This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an N-haloamide intermediate. mychemblog.comslideshare.net

Another significant historical reaction involving N-haloamides is the Hofmann–Löffler reaction, which allows for the synthesis of cyclic amines such as pyrrolidines and piperidines. wikipedia.org The reactivity of N-haloamides stems from the lability of the nitrogen-halogen bond, which can undergo cleavage to form various reactive species depending on the reaction conditions. researchgate.net The development and study of N-halo-reagents like N-halosuccinimides have further expanded the scope of these compounds in organic transformations. epa.govresearchgate.net

Significance of N-Bromoacetamide Monohydrate within Contemporary Synthetic Chemistry

N-Bromoacetamide (NBA), often used as its stable monohydrate form, is a valuable and versatile reagent in modern organic synthesis. chemimpex.com It serves as an effective source of electrophilic bromine for a variety of transformations. chemimpex.comenamine.net

One of its primary applications is in the bromination of organic compounds . This includes the bromination of alkenes to form bromohydrins and the bromination of activated aromatic rings. enamine.net For instance, NBA has been used for the bromination of phenylmorphans and codeine, highlighting its utility in the synthesis of complex molecules with potential pharmacological applications. nih.govmdpi.com

NBA is also employed in oxidation reactions . It can be used to oxidize alcohols to aldehydes and ketones. researchgate.net Furthermore, it has found use in the synthesis of various heterocyclic compounds. scielo.br The reactivity of NBA can be tuned by the reaction conditions, allowing for selective transformations. enamine.net

Recent research has also explored the use of N-Bromoacetamide in the synthesis of novel compounds. For example, it has been used in the preparation of 2-bromo-N-bromoacetimidates from olefins and in the N-alkylation step during the synthesis of orexin-1 receptor antagonists. researchgate.netnih.gov

Current Research Landscape and Future Trajectories for this compound Studies

The current research landscape for this compound is vibrant, with ongoing efforts to discover new applications and to develop more sustainable and efficient synthetic methodologies. A significant area of interest is the development of new catalytic systems that utilize NBA for selective brominations and other transformations.

Future research is likely to focus on several key areas:

Asymmetric Synthesis: The development of chiral catalysts to control the stereochemistry of reactions involving NBA is a promising avenue. This would be particularly valuable for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Flow Chemistry: The use of NBA in continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control.

Green Chemistry: Investigating the use of more environmentally benign solvents and reaction conditions for NBA-mediated transformations is an important goal.

Fluorinated Compounds: Given the increasing importance of organofluorine compounds in pharmaceuticals and materials science, exploring the use of NBA in combination with fluorinating agents to access novel fluorinated molecules is a growing field of interest. cas.cndiva-portal.org The development of new reagents for organofluorine chemistry remains a significant focus. fu-berlin.desioc-journal.cn

The versatility of this compound, coupled with the ongoing drive for innovation in synthetic chemistry, ensures that it will remain a relevant and valuable tool for academic and industrial researchers for the foreseeable future.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C2H6BrNO2 |

| Molecular Weight | 155.98 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| CAS Number | 5798-70-9 |

Source: ontosight.ainih.govnih.gov

Table 2: Selected Applications of N-Bromoacetamide in Organic Synthesis

| Reaction Type | Substrate | Product | Reference |

|---|---|---|---|

| Bromohydration | Alkene | Bromohydrin | enamine.net |

| Bromination | Phenylmorphan | 4-Bromo-5-phenylmorphan | nih.gov |

| Bromination | Codeine | 1-Bromocodeine | mdpi.com |

| Oxidation | Benzyl alcohol | Benzaldehyde | researchgate.net |

Properties

IUPAC Name |

N-bromoacetamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO.H2O/c1-2(5)4-3;/h1H3,(H,4,5);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URALNCAFCAQWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NBr.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5798-70-9 | |

| Record name | N-Bromoacetamide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BROMOACETAMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2HYZ042S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Bromoacetamide and Its Monohydrate Form

Established Preparative Routes for N-Bromoacetamide

The preparation of N-Bromoacetamide has been documented through several synthetic routes, with the most common and historically significant method involving the direct bromination of acetamide (B32628). Alternative pathways have also been developed to address specific challenges such as cost and handling of intermediates.

Reaction of Acetamide with Bromine under Basic Conditions

A well-established and frequently cited method for synthesizing N-Bromoacetamide involves the reaction of acetamide with bromine in the presence of a base. orgsyn.org This reaction is typically performed at low temperatures to control its exothermicity and prevent the formation of byproducts.

The procedure involves dissolving acetamide in bromine and then cooling the solution in an ice bath. An ice-cold aqueous solution of a base, such as 50% potassium hydroxide, is added portion-wise while maintaining the low temperature. orgsyn.org The addition of the base continues until the solution's color lightens to a pale yellow. orgsyn.org Following the reaction, the product is typically extracted using an organic solvent like chloroform, dried, and then crystallized by adding a non-polar solvent such as hexane. orgsyn.org This process yields white needles of N-bromoacetamide. orgsyn.org While potassium hydroxide is commonly used, other bases like zinc oxide and calcium carbonate have also been employed in this synthesis. orgsyn.org

Table 1: Reaction Parameters for N-Bromoacetamide Synthesis via Acetamide Bromination orgsyn.org

| Parameter | Details |

|---|---|

| Reactants | Acetamide, Bromine |

| Base | 50% Potassium Hydroxide (aq) |

| Temperature | 0–5 °C |

| Solvent for Extraction | Chloroform |

| Solvent for Crystallization | Hexane |

| Typical Yield | 41–51% |

| Product Appearance | White needles |

Alternative Synthetic Pathways for N-Bromoacetamide

Alternative methods for the synthesis of N-Bromoacetamide have been explored to circumvent issues associated with traditional routes, such as the cost of bromine and challenges in handling intermediates. One such patented method utilizes acetic acid or acetyl chloride as the starting material. google.com This multi-step process involves:

Bromination: The initial starting material (acetic acid or acetyl chloride) undergoes bromination. google.com

Esterification or Acyl Chlorination: The brominated intermediate is then converted into an ester (like methyl bromoacetate or ethyl bromoacetate) or an acyl chloride (bromoacetyl chloride). google.com

Amination: The final step is an amination reaction where the intermediate is treated with ammoniacal liquor in the presence of chloroform at low temperatures (-20 °C to -10 °C) to produce N-Bromoacetamide. google.com

Optimization Strategies and Yield Enhancement in N-Bromoacetamide Synthesis

Improving the yield and efficiency of N-Bromoacetamide synthesis is a key focus of process chemistry. In the established method of brominating acetamide, specific procedural adjustments can lead to significant yield enhancement. For instance, increasing the number of solvent extractions during the workup phase can recover more product from the aqueous layer. It has been noted that performing six additional extractions with chloroform can increase the product yield by 4–5 grams. orgsyn.org

Purity Assessment and its Influence on Reagent Efficacy

The purity of N-Bromoacetamide is critical to its performance as a reagent. The presence of impurities can significantly affect the rate and outcome of reactions. For instance, research on the related reagent N-bromosuccinimide (NBS) has shown that reaction rates can be highly dependent on the purity of the reagent, suggesting that impurities may act as catalysts. cdnsciencepub.com

A standard method for determining the purity of N-Bromoacetamide is through iodometric titration. orgsyn.org An accurately weighed sample of the compound is dissolved in water, and potassium iodide is added. The solution is then acidified, and the liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator. orgsyn.org

The melting point is another indicator of purity. Pure N-Bromoacetamide has a melting point between 102–105 °C. orgsyn.org However, material with a melting point as much as 10° lower may still possess a purity greater than 96% as determined by titration. orgsyn.org This discrepancy can indicate the presence of small amounts of impurities, such as N,N-dibromoacetamide, which can form as a byproduct. orgsyn.orgcdnsciencepub.com The formation of N,N-dibromoacetamide can occur through a free-radical reaction of N-Bromoacetamide with itself, influencing the subsequent reactivity and stoichiometry of reactions where NBA is used. cdnsciencepub.comresearchgate.net Therefore, careful control of synthesis and rigorous purity assessment are essential to ensure the reagent's reliability and efficacy.

Reaction Mechanisms and Reactivity Profiles of N Bromoacetamide Monohydrate

Electrophilic Bromination Mechanisms

The electrophilic character of N-Bromoacetamide is central to its application in bromination reactions. The presence of an electron-withdrawing carbonyl group adjacent to the nitrogen atom polarizes the N-Br bond, rendering the bromine atom electropositive and highly reactive towards electron-rich species. manac-inc.co.jp

In reactions with alkenes, N-Bromoacetamide acts as an electrophile, initiating an electrophilic addition reaction. manac-inc.co.jp The mechanism proceeds through the formation of a cyclic bromonium ion intermediate. This process begins with the electrophilic attack of the positively polarized bromine atom from NBA on the alkene's double bond. manac-inc.co.jpsemanticscholar.org This attack results in a three-membered ring structure where the bromine atom is bonded to both carbon atoms of the original double bond, carrying a positive charge. manac-inc.co.jp

This bromonium ion intermediate is highly reactive and susceptible to nucleophilic attack. A nucleophile, which can be the solvent or another added reagent, then attacks one of the carbon atoms of the cyclic intermediate. manac-inc.co.jp The attack typically occurs from the side opposite to the bromine atom, leading to an anti-addition. This stereospecificity results in the formation of 1,2-trans-disubstituted products. manac-inc.co.jpwikipedia.org

The reactivity of N-Bromoacetamide is often compared with that of N-Bromosuccinimide (NBS), a more commonly known brominating agent. manac-inc.co.jp While both are sources of electrophilic bromine, they exhibit significant differences in selectivity.

A primary distinction between NBA and NBS lies in their preference for addition versus substitution pathways. manac-inc.co.jp N-Bromoacetamide is particularly noted for favoring bromine addition reactions across double bonds. manac-inc.co.jpresearchgate.net In contrast, NBS is frequently employed for allylic and benzylic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com Consequently, when the desired outcome of a reaction is the addition product rather than a substitution product, NBA is often the more suitable reagent. manac-inc.co.jp Qualitative studies have confirmed that N-Bromoacetamide demonstrates a greater tendency toward addition compared to N-Bromosuccinimide. researchgate.net

Allylic bromination, a hallmark reaction of NBS, involves the substitution of a hydrogen atom on a carbon adjacent to a double bond. masterorganicchemistry.com N-Bromoacetamide, however, shows almost no inclination for allylic bromination. manac-inc.co.jp This differing reactivity makes NBA a valuable tool for selectively performing addition reactions on molecules containing both double bonds and allylic hydrogens, without the complication of competing substitution reactions. manac-inc.co.jp

Comparative Analysis of Reactivity and Selectivity with N-Bromosuccinimide (NBS)

Oxidative Reaction Mechanisms

Beyond its role as a brominating agent, N-Bromoacetamide also functions as an oxidant. The kinetics and mechanisms of these oxidation reactions have been investigated with various substrates.

The oxidation of carbohydrazide (B1668358) and thiocarbohydrazide (B147625) by N-Bromoacetamide in an aqueous perchloric acid medium has been the subject of detailed kinetic studies. ias.ac.in

For the oxidation of carbohydrazide , the reaction kinetics were found to be first order with respect to [NBA], nearly first order with respect to [carbohydrazide], and show an inverse fractional order in [H⁺]. ias.ac.in The rate of the reaction is not significantly influenced by the addition of acetamide (B32628) (the reduced product of NBA) or bromide ions. ias.ac.in

In the case of thiocarbohydrazide oxidation, the reaction exhibits first-order kinetics in [NBA] and a fractional order with respect to both [thiocarbohydrazide] and [H⁺]. ias.ac.inniscpr.res.in Similar to the carbohydrazide reaction, the addition of acetamide has a negligible effect on the reaction rate. ias.ac.in For both oxidation processes, Michaelis-Menten type mechanisms have been proposed to account for the observed kinetic data. ias.ac.inniscpr.res.in

| Reactant | Order of Reaction | Effect of Additives |

|---|---|---|

| N-Bromoacetamide [NBA] | First | Addition of acetamide or bromide has no significant effect on the rate. |

| Carbohydrazide [ch] | Nearly First | |

| Hydrogen Ion [H⁺] | Inverse Fractional |

| Reactant | Order of Reaction | Effect of Additives |

|---|---|---|

| N-Bromoacetamide [NBA] | First | Addition of acetamide has no effect on the rate. |

| Thiocarbohydrazide [tch] | Fractional | |

| Hydrogen Ion [H⁺] | Fractional |

Palladium(II)-Catalyzed and Mercury(II)-Co-Catalyzed Oxidation Studies

Palladium(II) complexes are recognized for their catalytic activity in a variety of oxidation reactions. nih.govresearchgate.net The mechanism of Pd(II)-catalyzed oxidation often involves the activation of a substrate by the Pd(II) center, acting as a Lewis acid, which facilitates nucleophilic attack. nih.govresearchgate.net This can be followed by processes such as β-hydride elimination to yield the oxidized product and a reduced palladium species. nih.gov A critical aspect of these catalytic cycles is the regeneration of the active Pd(II) catalyst, often achieved with a co-catalyst or a terminal oxidant. nih.govnih.gov

While specific studies focusing exclusively on the Palladium(II)-catalyzed and Mercury(II)-co-catalyzed oxidation of N-Bromoacetamide monohydrate are not extensively detailed in the provided search results, the principles of such catalytic systems can be inferred. Mercury(II) salts are often employed as co-catalysts in reactions involving halide ions. In the context of oxidations with N-bromoacetamide, which can release bromide ions, mercury(II) could act as a scavenger for these ions, preventing the formation of bromine and subsequent side reactions.

In related systems, such as the hydroamination of terminal acetylenes catalyzed by Hg(I), the presence of a Pd(II) co-catalyst was found to be crucial for subsequent cyclization reactions. mdpi.com This highlights the synergistic potential of combining mercury and palladium catalysts to facilitate multi-step transformations. mdpi.com It is plausible that in a hypothetical oxidation using N-bromoacetamide, a similar cooperative effect could be observed, where Hg(II) modulates the halide concentration and Pd(II) facilitates the primary oxidation steps.

Ruthenium(III) and Mercury(II) Co-Catalyzed Oxidation Kinetics and Pathways

The kinetics of the Ruthenium(III)-catalyzed oxidation of amino acids, such as glycine (B1666218) and alanine, by N-bromoacetamide (NBA) in a perchloric acid medium have been investigated. researchgate.net These studies often include mercury(II) acetate (B1210297), which acts as a scavenger for any bromide ions formed during the reaction. researchgate.net

In the Ru(III)-catalyzed oxidation of glycine and alanine, the reaction rate demonstrates first-order kinetics with respect to both the oxidant (NBA) and the catalyst (Ru(III)). researchgate.net However, the reaction order is zero with respect to the substrate (amino acid) and the concentration of hydrogen ions. researchgate.net The addition of chloride ions was observed to have a positive effect on the reaction rate, while the addition of acetamide, a product of NBA reduction, had a negative effect. researchgate.net The ionic strength of the solution, as well as the concentrations of mercury(II) acetate and deuterium (B1214612) oxide, showed no significant impact on the reaction rate. researchgate.net

Based on these kinetic observations, a proposed mechanism involves the formation of a complex between Ru(III) and NBA in a slow, rate-determining step. This complex then rapidly interacts with the substrate to yield the final products and regenerate the catalyst. The inhibitory effect of acetamide suggests a pre-equilibrium step involving the release of acetamide from NBA.

The following table summarizes the observed kinetic orders for the Ru(III)-catalyzed oxidation of amino acids by N-bromoacetamide:

| Reactant/Condition | Kinetic Order |

| N-Bromoacetamide (NBA) | First Order |

| Ruthenium(III) | First Order |

| Amino Acid (Substrate) | Zero Order |

| H+ | Zero Order |

| Cl- | Positive Effect |

| Acetamide | Negative Effect |

Radical and Ionic Pathways in N-Bromoacetamide Reactions

Homolytic Decomposition and Self-Reaction of N-Bromoacetamide to N,N-Dibromoacetamide

The reaction of N-bromoacetamide (NBA) with olefins can proceed through a multi-stage process that involves both radical and ionic pathways. cdnsciencepub.comresearchgate.net The initial step is proposed to be a free-radical self-reaction of NBA to form N,N-dibromoacetamide (NDBA). cdnsciencepub.comresearchgate.net This homolytic decomposition is a key step that generates a more reactive brominating agent.

This stoichiometry supports a two-stage process where the first stage is the formation of NDBA from NBA. cdnsciencepub.comresearchgate.net While the detailed mechanism of this self-reaction is not fully elucidated in the provided context, it is characterized as a free-radical process. cdnsciencepub.comresearchgate.net The presence of small amounts of N,N-dibromoacetamide as an impurity in synthesized N-bromoacetamide has been noted, which may arise from this self-reaction. orgsyn.org

Ionic Addition of N,N-Dibromoacetamide to Unsaturated Substrates

Following the formation of N,N-dibromoacetamide (NDBA) via the radical self-reaction of N-bromoacetamide, the subsequent addition of NDBA to unsaturated substrates, such as olefins, appears to proceed through an ionic mechanism. cdnsciencepub.comresearchgate.net This is supported by stereochemical and selectivity data from reactions of NDBA with olefins like cyclohexene (B86901). cdnsciencepub.comresearchgate.net The reaction of externally prepared NDBA with cyclohexene yields the same adduct as the reaction of NBA with cyclohexene, reinforcing the role of NDBA as a key intermediate. cdnsciencepub.comresearchgate.net

In ionic additions to unsymmetrical olefins, the halogen typically attaches to the less substituted carbon atom. cdnsciencepub.com Competition data between different olefins further indicate an ionic pathway for the addition step. For instance, in radical additions, styrene (B11656) is significantly more reactive than cyclohexene, whereas in ionic additions, cyclohexene is more reactive. cdnsciencepub.com The observed reactivity patterns in the reaction of NBA with olefins align with an ionic addition of the intermediate NDBA. cdnsciencepub.com

Stereochemical Aspects of this compound Reactivity

Stereoselectivity in Electrophilic Addition Reactions

Electrophilic addition reactions to alkenes can proceed with different stereochemical outcomes, namely syn-addition (addition to the same side of the double bond) or anti-addition (addition to opposite sides). libretexts.orgdalalinstitute.com The stereoselectivity is often dictated by the mechanism of the reaction and the nature of the intermediate species. libretexts.org

In the context of bromination reactions involving N-bromoamides like N-bromoacetamide, the generally accepted mechanism for electrophilic addition to an alkene begins with the formation of a cyclic bromonium ion intermediate. rsc.orglasalle.edu This intermediate is formed when the electrophilic bromine from the N-bromoamide attacks the π-electrons of the alkene. lasalle.edu

If the reaction were to proceed through a planar carbocation intermediate that is sufficiently long-lived to allow for free rotation, a mixture of syn- and anti-addition products would be expected, leading to a non-stereoselective outcome. libretexts.orgdalalinstitute.com However, the formation of the bridged bromonium ion often directs the stereochemistry towards anti-addition. lasalle.edu

The following table summarizes the general stereochemical outcomes for electrophilic additions based on the intermediate:

| Intermediate | Stereochemical Outcome |

| Cyclic Bromonium Ion | Anti-addition (Stereoselective) |

| Planar Carbocation (long-lived) | Non-stereoselective (mixture of syn and anti) |

Formation and Transformations of 2-Bromo-N-bromoacetimidates

The reaction of N-bromoacetamide (NBA) with olefins has been shown to produce a novel class of compounds known as 2-bromo-N-bromoacetimidates, rather than leading to allylic bromination. nih.govrsc.orgcdnsciencepub.com The stoichiometry of this reaction is established as:

Olefin + 2 NBA → Adduct + Acetamide nih.govrsc.org

This process is understood to occur in a two-stage mechanism. The initial step involves a free-radical reaction of N-bromoacetamide with itself, which leads to the formation of N,N-dibromoacetamide (NDBA). nih.govrsc.orgcdnsciencepub.com Subsequently, NDBA undergoes an ionic addition to the double bond of the olefin to yield the 2-bromo-N-bromoacetimidate adduct. nih.govrsc.orgcdnsciencepub.com This proposed mechanism is supported by the observation that independently synthesized NDBA reacts rapidly with cyclohexene to produce the same adduct as the reaction with NBA. nih.govrsc.org A variety of stereochemical and selectivity data further suggest that the addition of NDBA to the olefin is an ionic process. nih.govrsc.org

The resulting 2-bromo-N-bromoacetimidates are subject to various chemical transformations under different conditions, including thermal, acidic, and basic environments. nih.govrsc.org For instance, the thermal decomposition of these adducts has been noted. When heated to 100°C in the absence of a solvent, the adduct derived from cyclohexene undergoes a vigorous decomposition to yield trans-dibromocyclohexane, among other products. rsc.org This indicates that dibromo addition compounds, which are often observed in reactions of NBA with olefins, may arise from the decomposition of the initially formed 2-bromo-N-bromoacetimidate. rsc.org

The table below summarizes the key aspects of the formation of 2-bromo-N-bromoacetimidates.

| Feature | Description |

| Reactants | Olefin and N-Bromoacetamide (NBA) |

| Product | 2-Bromo-N-bromoacetimidate |

| Stoichiometry | 1 mole of olefin reacts with 2 moles of NBA |

| Intermediate | N,N-dibromoacetamide (NDBA) |

| Mechanism | Two-stage: 1. Free-radical formation of NDBA from NBA. 2. Ionic addition of NDBA to the olefin. |

Stereochemical Control in Complex Molecule Synthesis (e.g., Opioid Alkaloid Derivatives)

While direct applications of this compound for stereochemical control in the synthesis of opioid alkaloids are not extensively documented in readily available literature, the principles of its reactivity suggest a strong potential for such applications. The utility of N-bromoamides, including N-bromoacetamide, in stereoselective bromofunctionalization of alkenes is a well-established area of organic synthesis. rsc.orgrsc.org These reagents are known to participate in reactions that allow for the controlled introduction of bromine and another functional group across a double bond, often with a high degree of stereoselectivity. rsc.org

The stereochemical outcome of such reactions is typically governed by the formation of a bromonium ion intermediate, which is then opened by a nucleophile in an anti-fashion, leading to a trans-addition product. This inherent stereospecificity is a powerful tool for controlling the relative stereochemistry of newly formed stereocenters. In the context of complex molecule synthesis, such as that of opioid alkaloids which are characterized by their rigid, polycyclic structures and multiple stereocenters, the ability to control the stereochemistry during the formation of key intermediates is paramount.

N-bromoacetamide can also mediate domino cyclization reactions. For example, a practical synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates has been reported, proceeding through a domino bromo-cyclization and elimination pathway. rsc.org Such intramolecular cyclizations are fundamental in the construction of the intricate ring systems found in alkaloids. The stereochemical course of these cyclizations can often be controlled by the substrate's existing stereochemistry or by the reaction conditions, allowing for the diastereoselective formation of cyclic products.

Furthermore, N-bromoacetamide is a key reagent in bromohydrin formation, a reaction that introduces a bromine and a hydroxyl group across a double bond. The resulting bromohydrins are versatile intermediates that can be converted into epoxides, which are then susceptible to nucleophilic attack. This sequence of reactions allows for the introduction of various functionalities with a high degree of stereocontrol, a strategy that is frequently employed in the synthesis of complex natural products. nih.gov

The table below outlines the potential applications of N-bromoacetamide in stereocontrolled synthesis.

| Reaction Type | Stereochemical Implication | Relevance to Complex Molecule Synthesis |

| Bromofunctionalization of Alkenes | Formation of a bromonium ion intermediate leads to stereospecific anti-addition. | Control of relative stereochemistry at two adjacent carbon atoms. |

| Intramolecular Bromocyclization | Substrate-controlled diastereoselective formation of cyclic ethers and other heterocycles. | Construction of polycyclic ring systems with defined stereochemistry. |

| Bromohydrin Formation | Stereospecific formation of halohydrins, which can be converted to epoxides. | Introduction of functional groups with high stereochemical fidelity. |

Spectroscopic and Computational Investigations of N Bromoacetamide Monohydrate

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functionality. For N-Bromoacetamide monohydrate, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly revealing.

Nuclear Magnetic Resonance (NMR) Studies for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about molecular structure and connectivity by probing the magnetic properties of atomic nuclei. researchgate.netnih.gov

Structural Assignment: ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of N-Bromoacetamide. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For N-Bromoacetamide, the methyl (CH₃) protons are expected to appear as a singlet, with a chemical shift influenced by the adjacent carbonyl group. The N-H proton, if observable, would also present as a singlet, though its position can be highly variable and is often broadened due to quadrupole effects from the nitrogen atom and exchange with trace amounts of water.

The ¹³C NMR spectrum reveals the electronic environment of the carbon atoms. Two distinct signals are expected for N-Bromoacetamide: one for the methyl carbon (CH₃) and another for the carbonyl carbon (C=O). spectrabase.com The carbonyl carbon typically resonates at a significantly downfield position (higher ppm value) due to the deshielding effect of the electronegative oxygen atom.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃ | ~2.0-2.5 | Singlet |

| ¹H | NH | Variable (often broad) | Singlet |

| ¹³C | CH₃ | ~20-30 | Quartet (in coupled spectrum) |

| ¹³C | C=O | ~170-180 | Singlet (in decoupled spectrum) |

Mechanistic Insights: NMR is also invaluable for studying reaction mechanisms. nih.govresearchgate.neted.ac.uk By monitoring the changes in the NMR spectrum over time, chemists can track the disappearance of reactants and the appearance of products and intermediates. researchgate.net For reactions involving N-Bromoacetamide, such as bromination of olefins, in situ NMR studies can help identify transient species and determine reaction kinetics. researchgate.netnih.gov For example, the formation of a bromonium ion intermediate or the stoichiometry of the reaction can be elucidated by observing the integration and chemical shifts of key signals throughout the reaction. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

Functional Group Identification: The IR spectrum of N-Bromoacetamide is characterized by absorptions corresponding to its amide functional group. The key vibrational modes are the N-H stretch, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The presence of the water of hydration in this compound will also be evident as a broad O-H stretching band.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (water) | Stretch | 3200-3550 | Strong, Broad |

| N-H | Stretch | 3200-3400 | Medium, Broad |

| C-H (methyl) | Stretch | 2850-3000 | Medium |

| C=O (Amide I) | Stretch | ~1650 | Strong, Sharp |

| N-H (Amide II) | Bend | ~1550 | Medium |

| C-N | Stretch | 1020-1200 | Medium |

Reaction Monitoring: IR spectroscopy is a highly effective tool for monitoring the progress of chemical reactions in real-time. irdg.orgclairet.co.ukyoutube.comjascoinc.com For a reaction where N-Bromoacetamide is a reactant, one could monitor the decrease in the intensity of its characteristic C=O stretch at approximately 1650 cm⁻¹. youtube.comspecac.com Simultaneously, the appearance of new bands corresponding to the functional groups of the product would indicate the reaction's progression. youtube.com This technique is particularly useful in both laboratory and industrial settings for determining reaction endpoints and optimizing conditions. jascoinc.com

Theoretical Chemistry and Computational Modeling Approaches

Computational chemistry provides a theoretical framework to predict and explain the behavior of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to predict molecular properties, including reactivity and selectivity. chemrxiv.orgrsc.orgresearchgate.net

For N-Bromoacetamide, DFT calculations can be used to determine the distribution of electron density and identify the most reactive sites in the molecule. Key parameters derived from DFT include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). In electrophilic bromination reactions, the low-lying LUMO, likely localized on the N-Br bond, would be the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For N-Bromoacetamide, the MEP would show an electron-deficient (positive potential) region around the bromine atom, confirming it as the electrophilic center, and electron-rich (negative potential) regions around the carbonyl oxygen and nitrogen atoms. dergipark.org.tr

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, helping to predict where a nucleophilic or electrophilic attack is most likely to occur. chemrxiv.org This allows for the prediction of regioselectivity and chemoselectivity in reactions. rsc.org

By modeling the transition states of potential reaction pathways, DFT can also predict the activation energies, providing a quantitative basis for understanding why one product is formed over another (selectivity). researchgate.net

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide unparalleled insight into its behavior in an aqueous solution. rsc.orgutwente.nl

An MD simulation models the compound and a large number of solvent (water) molecules in a periodic box. By solving Newton's equations of motion for this system, a trajectory is generated that describes how the positions and velocities of all atoms evolve. Analysis of this trajectory can reveal:

Solvation Structure: The arrangement of water molecules around the N-Bromoacetamide molecule can be characterized. osti.govnih.gov Radial Distribution Functions (RDFs) can be calculated to determine the average distance and coordination number of water molecules around specific sites, such as the carbonyl oxygen and the N-H group. mdpi.com This reveals the extent and geometry of hydrogen bonding between the solute and solvent.

Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of hydrogen bonds between N-Bromoacetamide, the water of hydration, and the bulk solvent molecules. This provides information on the lifetime and stability of these crucial interactions, which govern the compound's solubility and behavior in solution.

Conformational Dynamics: The simulation can show how the molecule rotates and flexes in solution, providing insight into its conformational preferences and the energy barriers between different conformations.

These simulations are essential for bridging the gap between the static picture provided by spectroscopy and the dynamic reality of molecules in the solution phase. nih.gov

Solid State Chemistry and Crystal Engineering of N Bromoacetamide Monohydrate

Crystalline Habits and Polymorphism of N-Bromoacetamide Monohydrate

The physical manifestation of a crystalline solid is defined by its habit, which is the macroscopic shape that a crystal assumes. N-Bromoacetamide, the anhydrous parent to the monohydrate, is typically observed as stable, white, needle-like crystals enamine.netorgsyn.org. This acicular habit suggests that the crystal growth is anisotropic, proceeding faster along one crystallographic axis than others. While the specific crystalline habit of the monohydrate is not extensively documented, it is common for hydrates to exhibit different habits from their anhydrous counterparts due to the influence of solvent molecules on the crystal growth process.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in solid-state chemistry. To date, specific polymorphic forms of this compound have not been reported in the surveyed literature. However, the phenomenon is common in related amide structures. For instance, the related compound N-(4-Bromophenyl)acetamide is known to exist in at least two polymorphic forms, one orthorhombic and one monoclinic, which differ in their molecular packing and hydrogen bonding patterns researchgate.net. This precedent suggests that this compound could potentially exhibit polymorphism under different crystallization conditions, a possibility that warrants further investigation.

Analysis of Intermolecular Interactions within the Crystal Lattice

The crystal structure of this compound is stabilized by a network of non-covalent interactions. These interactions, varying in strength, create a specific three-dimensional architecture that governs the compound's physical properties.

Comprehensive Study of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions within the crystal lattice of this compound. The molecule contains two hydrogen bond donor sites (the N-H group of the amide and the two O-H groups of the water molecule) and two primary hydrogen bond acceptor sites (the carbonyl oxygen and the oxygen of the water molecule) nih.gov.

In many primary amides, a common and robust supramolecular motif is the centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, described by the graph set R²₂(8) nih.govresearchgate.net. In the case of this compound, the presence of a water molecule introduces additional, strong hydrogen bonding capabilities. The water molecule is amphiprotic, capable of acting as both a donor and an acceptor. It is expected to integrate into the amide's hydrogen-bonding framework, potentially forming bridges between amide molecules and disrupting the simple dimer motif to create a more complex, three-dimensional network. A plausible arrangement involves the water molecule donating its hydrogen atoms to the carbonyl oxygen of the N-Bromoacetamide and accepting a hydrogen bond from the amide N-H group.

Table 1: Potential Hydrogen Bond Interactions in this compound This table is a hypothetical representation based on the functional groups present and common motifs in related structures.

| Donor (D-H) | Acceptor (A) | Type of Interaction | Expected Role in Crystal Lattice |

| N-H (Amide) | O=C (Amide) | Intermolecular N-H···O | Formation of amide-amide linkages |

| N-H (Amide) | O (Water) | Intermolecular N-H···O | Linking amide to the hydrate network |

| O-H (Water) | O=C (Amide) | Intermolecular O-H···O | Linking water to the amide network |

| O-H (Water) | O (Water) | Intermolecular O-H···O | Formation of water-water chains/clusters |

Investigation of Other Supramolecular Interactions (e.g., Halogen Bonds, π-Stacking)

Beyond conventional hydrogen bonds, other weaker interactions play a crucial role in the crystal packing of this compound. Halogen bonding is a significant directional interaction involving the electrophilic region on the halogen atom nih.govijres.org. In this structure, the bromine atom can act as a halogen bond donor, likely forming short contacts with nucleophilic atoms such as the carbonyl oxygen (N-Br···O=C). This type of interaction is a powerful tool in crystal engineering for directing molecular assembly nih.gov.

Co-crystallization and Solvate/Hydrate Formation in Crystal Engineering

The study of this compound is inherently a study of a hydrate, which is a specific type of solvate where water is the incorporated solvent. Hydrate formation is a common phenomenon for pharmaceutical and organic molecules, with the included water molecules often playing a critical role in stabilizing the crystal lattice through hydrogen bonding nih.gov. The stoichiometry of water can significantly influence the physicochemical properties of the solid.

Crystal engineering allows for the rational design of multi-component crystals, or co-crystals, to modify properties like solubility and stability. Co-crystallization involves combining a target molecule with a benign co-former through non-covalent interactions rsc.org. While no co-crystals of N-Bromoacetamide have been reported in the reviewed literature, its molecular structure presents clear opportunities for co-crystal design. The amide group provides robust hydrogen bond donor (N-H) and acceptor (C=O) sites, making it an ideal candidate for forming supramolecular synthons with co-formers containing complementary functional groups, such as carboxylic acids or pyridines rsc.org. Furthermore, the bromine atom can be utilized as a reliable halogen bond donor to interact with Lewis basic sites on a co-former.

Correlation between Crystal Structure and Chemical Reactivity/Stability

The arrangement of molecules in the solid state can profoundly impact a compound's chemical stability and reactivity. Anhydrous N-Bromoacetamide is known to be sensitive to light, moisture, and heat, undergoing rapid decomposition under these conditions guidechem.comnih.govnoaa.gov. This inherent instability is due to the labile N-Br bond.

In the monohydrate form, the crystal lattice and the specific network of intermolecular interactions can offer a degree of stabilization. The hydrogen-bonding network, particularly involving the water molecule, anchors the N-Bromoacetamide molecules in a fixed orientation, which may increase the activation energy required for decomposition. The loss of water from the hydrate upon heating would lead to a phase transformation, either to an anhydrous crystalline form or an amorphous state, which would likely exhibit different stability profiles noaa.gov.

The solid-state reactivity of N-Bromoacetamide is also linked to its crystal structure. For example, reactions with olefins can proceed through a process initiated by the formation of N,N-dibromoacetamide from a self-reaction of two N-Bromoacetamide molecules cdnsciencepub.comresearchgate.net. The proximity and relative orientation of neighboring molecules in the crystal lattice can either facilitate or hinder such bimolecular reactions, thus correlating crystal packing directly with chemical reactivity.

Advanced Crystallographic Methods for Precision Structural Determination

While a definitive published crystal structure for this compound was not identified, its precise structural determination would necessitate the use of advanced crystallographic techniques. Standard single-crystal X-ray diffraction (SCXRD) would be the primary method to determine the unit cell parameters, space group, and the positions of non-hydrogen atoms. To mitigate issues from thermal motion and potential radiation damage to the labile N-Br bond, data collection is typically performed at cryogenic temperatures (~100 K) nih.gov.

For a compound where hydrogen bonding is paramount, accurately locating the hydrogen atoms is crucial. While high-resolution SCXRD can often reveal the positions of hydrogen atoms, neutron diffraction provides an unambiguous determination of their locations. This is because neutrons scatter from atomic nuclei, making the scattering power of hydrogen (or deuterium) comparable to that of heavier atoms like carbon, oxygen, or bromine.

In addition to experimental methods, modern computational chemistry provides powerful tools for structural analysis. Solid-state density functional theory (DFT) can be used to optimize crystal structures and calculate the energies of intermolecular interactions. Hirshfeld surface analysis is another computational technique used to visualize and quantify the various intermolecular contacts within the crystal, providing a detailed fingerprint of the packing environment.

Neutron Diffraction for Hydrogen Atom Localization and Dynamics

Similarly, a specific neutron diffraction study on this compound, which is essential for accurately locating hydrogen atoms and understanding their dynamics, particularly in hydrogen bonding, does not appear to be available. Neutron diffraction is the gold standard for determining the positions of protons, which is critical for a complete understanding of the hydrogen-bonding network involving the water of hydration and the amide group. Such an analysis would provide precise details of the hydrogen bond geometries and strengths, which are fundamental to the crystal's stability and properties.

Quantum Crystallography and Electron Density Analysis for Bonding Characterization

Advanced quantum crystallography studies, which involve the analysis of electron density to characterize chemical bonding, have not been reported for this compound. This cutting-edge technique provides deep insights into the nature of covalent and non-covalent interactions, such as charge distribution, bond paths, and the topological properties of the electron density. The application of quantum crystallography would offer an unparalleled view of the electronic structure and bonding within the crystal.

Emerging Methodologies and Future Research Directions

Development of Novel N-Bromoacetamide Monohydrate Derivatives with Tuned Reactivity

A significant area of future research lies in the synthesis and application of novel N-Bromoacetamide derivatives with tailored reactivity. By modifying the acetamide (B32628) backbone, it is possible to fine-tune the electronic and steric properties of the reagent, thereby influencing its reactivity and selectivity in bromination and oxidation reactions.

One promising approach involves the introduction of halogen substituents on the α-carbon of the acetamide moiety. Research has shown that such modifications can significantly alter the brominating properties of the resulting N-bromoacetamide derivative. For instance, the syntheses of N-bromo derivatives of monochloro-, dichloro-, trichloro-, difluoro-, and trifluoroacetamide (B147638) have been described. acs.orgresearchgate.net The reactivity of these halogenated N-bromoacetamides has been observed to vary depending on the nature and number of halogen atoms. acs.orgresearchgate.net

The effect of α-halogen substitution on the mode of bromination has been a key focus. While N-Bromoacetamide itself shows a greater tendency for addition reactions over allylic bromination, the introduction of halogens can shift this balance. researchgate.net For example, the ability of halogenated N-bromoacetamides to effect "allylic" bromination of cyclohexene (B86901) was found to decrease in the order: -CH3 > -CCl2H > -CCl3 > CClH2 > CF3. researchgate.net Conversely, N-bromotrifluoro- and N-bromotrichloroacetamide were found to form considerable amounts of addition products with cyclohexene. researchgate.net This tunable reactivity allows for the selective bromination of different positions within a molecule by choosing the appropriate N-bromoacetamide derivative.

The table below summarizes the observed trends in reactivity for various halogenated N-bromoacetamide derivatives in the bromination of toluene (B28343) and cyclohexene.

| Derivative | Predominant Reaction with Toluene | Trend in Allylic Bromination of Cyclohexene |

| N-Bromoacetamide | Side-chain bromination | Highest |

| N-Bromo(monochloro)acetamide | Increased nuclear bromination | Lower |

| N-Bromo(dichloro)acetamide | Increased nuclear bromination | Lower |

| N-Bromo(trichloro)acetamide | Increased nuclear bromination | Lower |

| N-Bromo(trifluoro)acetamide | Predominantly nuclear bromination | Lowest |

Future work in this area will likely focus on synthesizing a wider range of derivatives with different electron-donating and electron-withdrawing groups to create a library of reagents with a continuous spectrum of reactivity. This will provide organic chemists with a powerful toolkit for highly selective transformations.

Exploration of Catalytic Systems Enhanced by this compound

While often used as a stoichiometric reagent, there is growing interest in employing this compound within catalytic cycles. In such systems, NBA can act as the terminal oxidant to regenerate the active catalyst, allowing for the use of sub-stoichiometric amounts of a more expensive or toxic catalytic species. This approach aligns with the principles of green and sustainable chemistry by reducing waste and improving atom economy.

One area where this concept has been explored is in catalytic asymmetric aminohydroxylation. N-Bromoacetamide has been identified as a nitrogen source in these reactions, which are catalyzed by osmium complexes. scilit.com In this context, NBA participates in the catalytic cycle by providing both the nitrogen and the bromine atoms for the transformation of olefins into valuable amino alcohols.

Furthermore, N-Bromoacetamide can function as a redox-mediator in catalytic cycles. mdpi.com In a hypothetical catalytic oxidation, a catalyst (Cat.) is oxidized by NBA to a higher oxidation state (Cat.-Ox), which then oxidizes the substrate. The reduced catalyst is subsequently re-oxidized by NBA to complete the catalytic cycle. This is depicted in the following general scheme:

Substrate + Cat.-Ox → Product + Cat. Cat. + NBA → Cat.-Ox + Acetamide + HBr

Future research in this domain will likely focus on identifying new catalytic systems where this compound can serve as an efficient terminal oxidant. This could include a variety of metal-catalyzed oxidation reactions, such as alcohol oxidations, C-H functionalizations, and oxidative cyclizations. The development of such catalytic systems would significantly enhance the utility and sustainability of N-Bromoacetamide in organic synthesis.

Integration of this compound into Green Chemistry Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. A key aspect of this is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water. rsc.org this compound, being soluble in water, is an ideal candidate for integration into such green chemistry protocols. nih.gov

A particularly promising area is the use of micellar catalysis in aqueous media. rsc.org In this approach, surfactants are used to form micelles in water, creating nano-sized reactors where organic substrates can dissolve and react. rsc.org This technique can dramatically accelerate reaction rates and often allows for reactions to be performed at room temperature, further enhancing the green credentials of the process. nih.gov The use of "designer" surfactants can create specific microenvironments within the micelles to facilitate particular reactions. rsc.org

While specific examples of using this compound in micellar catalysis are still emerging, the potential is significant. The ability to perform bromination and oxidation reactions in water at ambient temperature would represent a major step forward in sustainable synthesis. Future research will likely focus on identifying suitable surfactant systems that are compatible with N-Bromoacetamide and a wide range of organic substrates. The development of such protocols would not only reduce the environmental impact of these reactions but could also lead to improved selectivity and efficiency.

The following table outlines key green chemistry principles and how the use of this compound in aqueous systems aligns with them.

| Green Chemistry Principle | Application of this compound in Aqueous Systems |

| Prevention | Using a more efficient reagent can reduce waste. |

| Atom Economy | In catalytic systems, NBA can improve overall atom economy. |

| Less Hazardous Chemical Syntheses | Replacing hazardous brominating agents and solvents. |

| Safer Solvents and Auxiliaries | Utilizing water as the reaction solvent. rsc.org |

| Design for Energy Efficiency | Reactions can potentially be run at ambient temperature. nih.gov |

| Catalysis | Use in catalytic cycles as a terminal oxidant. |

Further Elucidation of Complex Reaction Mechanisms Involving this compound

A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. While the general reactivity of N-Bromoacetamide is understood, the mechanisms of its reactions with complex substrates can be intricate and are a subject of ongoing research.

One area of mechanistic complexity is the reaction of N-Bromoacetamide with olefins. It has been proposed that this reaction can proceed through a two-stage process. The first stage involves a free-radical reaction of NBA with itself to form N,N-dibromoacetamide (NDBA). This is followed by an ionic addition of NDBA to the double bond. researchgate.netcdnsciencepub.com This dual radical-ionic pathway can lead to a variety of products, and understanding the factors that control which pathway predominates is a key research goal.

Another area of mechanistic interest is in domino reactions, where a single reagent mediates a cascade of transformations. For example, N-Bromoacetamide has been used to mediate a domino bromo-cyclization and elimination of homoallylic trichloroacetimidates to synthesize 1-bromo-2-amino-3-butene derivatives. rsc.org Elucidating the precise sequence of events and the nature of the intermediates in such complex reactions is essential for optimizing the reaction conditions and expanding its scope.

Future research will likely employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, to probe these complex reaction mechanisms.

Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental studies is revolutionizing the field of organic synthesis. rsc.org Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms, transition state structures, and the factors that control selectivity. nih.govescholarship.org This information can then be used to guide the design of new experiments and the development of more efficient and selective reactions.

In the context of this compound, computational studies can be used to:

Predict the reactivity of novel derivatives: By calculating properties such as the N-Br bond dissociation energy and the electrostatic potential on the bromine atom, it is possible to predict how changes in the acetamide structure will affect reactivity. chemrxiv.org

Elucidate reaction pathways: DFT calculations can be used to map out the potential energy surfaces of reactions involving N-Bromoacetamide, identifying the most likely reaction pathways and the structures of key intermediates and transition states. nih.gov

Understand the origins of selectivity: By comparing the energies of different transition states, computational studies can explain why a particular product is formed preferentially and guide the design of catalysts or substrates that favor a desired outcome.

The insights gained from these computational studies can then be tested and validated through targeted experiments. For example, if a computational study predicts that a particular derivative of N-Bromoacetamide will be highly selective for a specific type of bromination, this can be synthesized and its reactivity can be evaluated in the laboratory. This iterative process of computational prediction and experimental validation is a powerful approach for the rational design of new synthetic methodologies. rsc.org

Future research will undoubtedly see an increased integration of computational and experimental approaches to study the chemistry of this compound. This will lead to a deeper fundamental understanding of its reactivity and pave the way for the development of highly innovative and efficient synthetic applications.

Q & A

Q. How do computational methods (e.g., DFT) enhance mechanistic studies of NBA reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.